

Myosin-VA Isoforms Generated by Alternative Splicing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: myosin-VA
Cat. No.: B1177016

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Myosin-VA is a crucial actin-based molecular motor responsible for the intracellular transport of a diverse range of cargoes, including organelles, vesicles, and ribonucleoprotein complexes. The functional specificity of **myosin-VA** is intricately regulated by alternative splicing of its heavy chain gene, MYO5A. This process generates a variety of isoforms with distinct cargo-binding properties and tissue-specific expression patterns. This technical guide provides a comprehensive overview of the major **myosin-VA** splice isoforms, their functional implications, the experimental methodologies used to study them, and the underlying molecular interactions. A particular focus is placed on the alternatively spliced exons B, D, and F, which dictate the motor's interaction with specific adaptor proteins and cargoes, thereby tailoring its function to the unique physiological requirements of different cell types, such as melanocytes and neurons.

Introduction to Myosin-VA and Alternative Splicing

Myosin-VA belongs to the class V of the myosin superfamily of motor proteins. It functions as a dimer, with two head domains that hydrolyze ATP to move processively along actin filaments. The tail region of **myosin-VA** is critical for cargo binding and is the site of significant variation due to alternative splicing. The MYO5A gene contains several exons that can be differentially

included or excluded from the final mRNA transcript, leading to the production of multiple protein isoforms from a single gene. This mechanism of alternative splicing is a key determinant of **myosin-VA**'s functional diversity.

The most well-characterized alternatively spliced region of **myosin-VA** is located in the medial tail domain and involves three key exons: B, D, and F. The inclusion or exclusion of these exons dictates the isoform's ability to interact with specific cellular partners, thereby determining which cargo it transports and where it is localized within the cell.

Myosin-VA Splice Isoforms and Their Functions

The tissue-specific expression and cargo-binding specificity of **myosin-VA** isoforms are largely determined by the combination of alternatively spliced exons in their tail domain.

Exon F: The Melanocyte-Specific Isoform and Melanosome Transport

Myosin-VA isoforms containing exon F are predominantly expressed in melanocytes and are essential for the transport of melanosomes, the organelles responsible for pigment production and storage.^[1] This isoform is a key component of a tripartite complex that also includes the small GTPase Rab27a and the adaptor protein melanophilin (also known as Slac2-a).^[2] Rab27a is localized on the melanosome membrane and recruits melanophilin, which in turn binds to the exon F-containing tail of **myosin-VA**.^[2] This molecular bridge effectively links the melanosome to the actin cytoskeleton for transport to the cell periphery.^[3] Mutations in any of the components of this tripartite complex can lead to Griscelli syndrome, a rare autosomal recessive disorder characterized by partial albinism and, in some cases, immunological and neurological defects.

Exon D: Interaction with Rab10 and Vesicular Transport

The inclusion of exon D in **myosin-VA** isoforms confers the ability to bind to the small GTPase Rab10.^[4] Rab10 is associated with post-Golgi vesicles and is involved in trafficking pathways, including the transport of vesicles to the primary cilium. The interaction between exon D-containing **myosin-VA** and Rab10 is crucial for the proper localization of these vesicles. Recent studies have also revealed that LRRK2-phosphorylated Rab10 binds with high affinity

to the globular tail domain (GTD) of **myosin-VA**, a process that is independent of exon D and sequesters the motor protein, impacting ciliogenesis.[5][6]

Exon B: Linking to the Dynein Motor Complex

Exon B is an alternatively spliced exon that is essential for the interaction of **myosin-VA** with the dynein light chain 2 (DYNLL2, also known as LC8).[3][7] DYNLL2 is a component of the dynein motor complex, which moves along microtubules. The binding of DYNLL2 to exon B-containing **myosin-VA** isoforms suggests a mechanism for the coordination of transport between the actin and microtubule cytoskeletons.[8][9] This interaction could facilitate the transfer of cargo between these two major cellular transport systems.

Quantitative Data on Myosin-VA Isoform Interactions and Motor Properties

The functional differences between **myosin-VA** isoforms are reflected in their binding affinities for various partners and their intrinsic motor properties. The following tables summarize the available quantitative data.

Interaction Component 1	Interaction Component 2	Isoform Specificity	Binding Affinity (Kd) / Association Constant (Ka)	Reference
Myosin-VA fragment with Exon B	DYNLL2 (Dynein Light Chain 2)	Requires Exon B	$Ka \approx 3 \times 10^6 \text{ M}^{-1}$	[3][8]
Phosphorylated Rab10 (pRab10)	Myosin-VA Globular Tail Domain	Independent of Exon D	High Affinity (qualitative)	[5][6]
Rab11A	Myosin-VA Globular Tail Domain	Not specified	$Kd \approx 246 \pm 216 \text{ nM}$	[6]
Myosin-VA Globular Tail Domain	Melanophilin (26-residue peptide)	General to GTD	Same affinity as full-length melanophilin (qualitative)	[10]

Note: A direct binding affinity (Kd) for the interaction between the exon D of **Myosin-VA** and Rab10 has not been explicitly reported in the reviewed literature.

Myosin-VA Property	Value	Conditions	Reference
Velocity	500 ± 30 nm/s	In vitro, 2 mM ATP	[11]
~700 nm/s	In vivo (HeLa cells)	[11]	
Processivity (Run Length)	1.3 ± 0.2 μm	In vitro	[11]
2.2 ± 0.2 μm	In vivo (HeLa cells)	[11]	
Step Size	~36 nm	In vitro	[12] [13]
Duty Ratio	High (processive motor)	Activated state	[14]
Low	Inhibited (folded) state	[14]	

Note: The motor properties listed above are for **myosin-VA** in general. While different isoforms are expected to have distinct properties, direct quantitative comparisons between splice variants are not extensively available in the literature reviewed.

Experimental Protocols

The study of **myosin-VA** isoforms relies on a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

This protocol is designed to isolate a specific **myosin-VA** isoform and its binding partners from cell lysates.

Materials:

- Cell culture expressing the **myosin-VA** isoform of interest.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

- Antibody specific to the **myosin-VA** isoform or a tag (e.g., GFP).
- Protein A/G magnetic beads.
- Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
- Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

Procedure:

- Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
- Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
- Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution: Resuspend the beads in Elution Buffer to dissociate the antibody-antigen complexes. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.

In Vitro Motility Assay for Myosin-VA

This assay measures the motor activity of purified **myosin-VA** isoforms.

Materials:

- Purified **myosin-VA** isoform.
- Rhodamine-phalloidin labeled actin filaments.
- Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, and 10 mM DTT.
- ATP regeneration system (creatine phosphate/creatine kinase).
- Oxygen scavenger system (glucose oxidase, catalase, and glucose).
- Flow cell constructed from a microscope slide and coverslip.
- Total Internal Reflection Fluorescence (TIRF) microscope.

Procedure:

- Flow Cell Preparation: Coat the inside of the flow cell with nitrocellulose.
- Myosin Adsorption: Introduce a solution of purified **myosin-VA** into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.
- Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
- Actin Binding: Introduce fluorescently labeled actin filaments into the flow cell in the absence of ATP to allow them to bind to the myosin heads.
- Initiation of Motility: Perfusion the flow cell with Motility Buffer containing ATP and the ATP regeneration and oxygen scavenger systems.
- Data Acquisition: Immediately visualize the movement of the actin filaments using a TIRF microscope and record time-lapse image sequences.

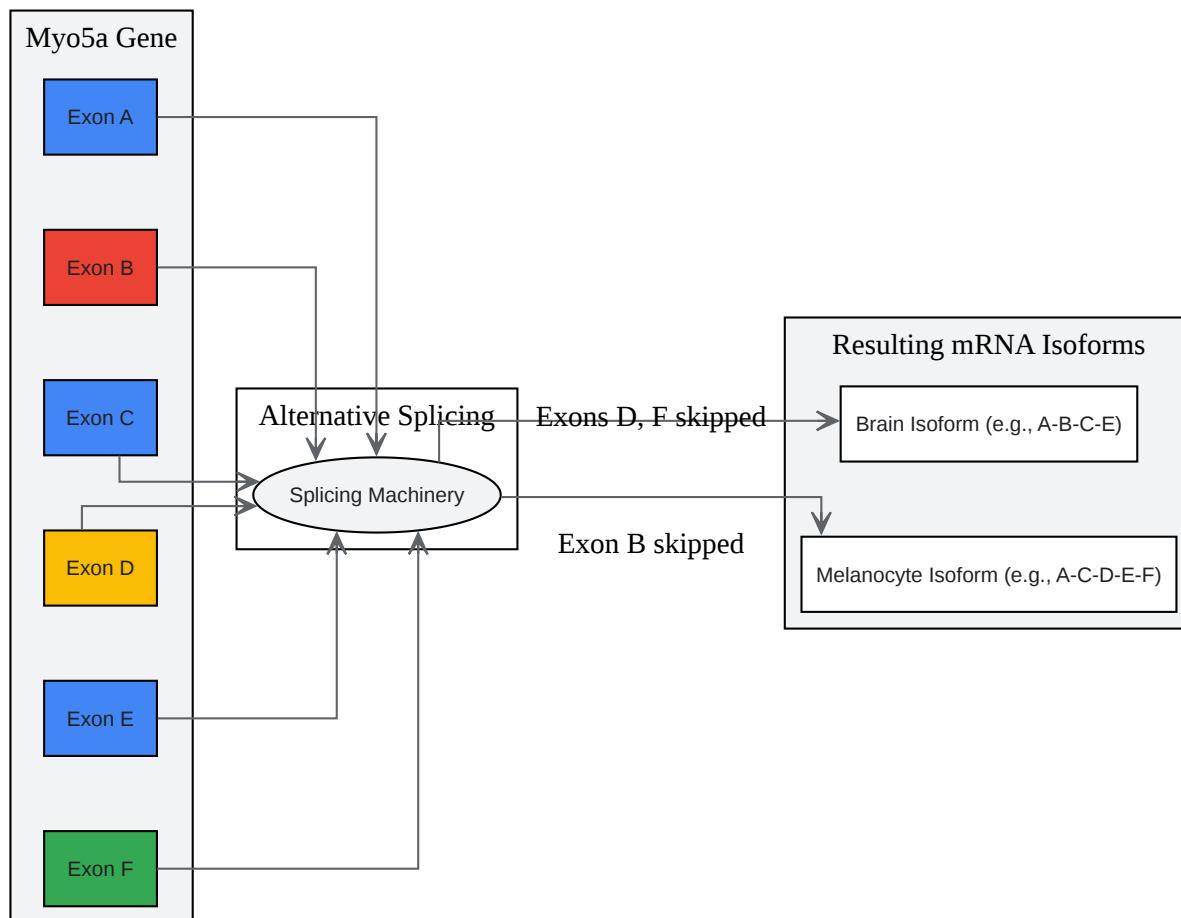
- Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity and processivity.

Generation of GFP-Tagged Myosin-VA Tail Constructs for Localization Studies

This protocol describes the creation of expression vectors for visualizing the subcellular localization of different **myosin-VA** isoform tails.

Materials:

- cDNA encoding the desired **myosin-VA** isoform.
- pEGFP-C1 expression vector (or similar).
- Restriction enzymes and T4 DNA ligase.
- Competent *E. coli* for transformation.
- Mammalian cell line for transfection (e.g., melanocytes or neurons).

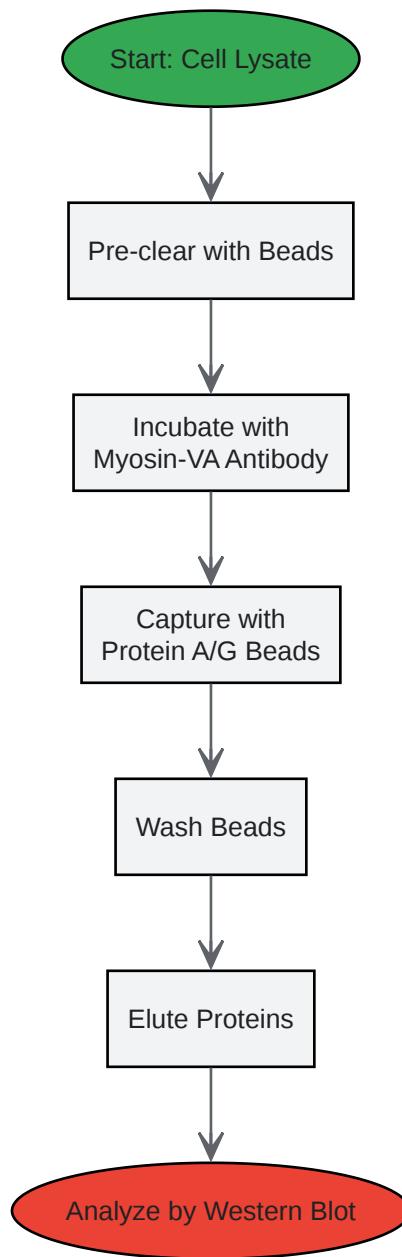

Procedure:

- PCR Amplification: Amplify the tail region of the desired **myosin-VA** isoform from the cDNA template using PCR primers that incorporate appropriate restriction sites.
- Vector and Insert Preparation: Digest both the pEGFP vector and the PCR product with the corresponding restriction enzymes. Purify the digested vector and insert.
- Ligation: Ligate the purified insert into the digested pEGFP vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent *E. coli* and select for positive clones on antibiotic-containing plates.
- Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the correct insertion by restriction digest and DNA sequencing.

- Transfection: Transfect the verified plasmid into the target mammalian cells using a suitable method (e.g., lipofection or electroporation).
- Imaging: After 24-48 hours of expression, visualize the subcellular localization of the GFP-tagged **myosin-VA** tail construct using fluorescence microscopy.

Visualizations of Myosin-VA Splicing and Interaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of **myosin-VA** isoform generation and function.


[Click to download full resolution via product page](#)

Caption: Alternative splicing of the Myo5a pre-mRNA.

[Click to download full resolution via product page](#)

Caption: Tripartite complex for melanosome transport.

[Click to download full resolution via product page](#)

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

The alternative splicing of **myosin-VA** is a paradigm of how a single motor protein gene can be adapted to fulfill a multitude of specific cellular functions. The inclusion or exclusion of key exons, particularly B, D, and F, creates a repertoire of **myosin-VA** isoforms with distinct cargo-binding capabilities, enabling the precise regulation of intracellular transport in different tissues.

While significant progress has been made in elucidating the roles of these isoforms, particularly in melanocytes and neurons, many questions remain.

Future research should focus on obtaining more detailed quantitative data on the binding affinities and motor properties of a wider range of **myosin-VA** splice variants. The development of isoform-specific antibodies would greatly facilitate these studies. Furthermore, a deeper understanding of the signaling pathways that regulate the alternative splicing of **myosin-VA** itself will provide valuable insights into how cells dynamically control their intracellular transport machinery. From a drug development perspective, targeting the specific interactions of disease-relevant **myosin-VA** isoforms could offer novel therapeutic strategies for conditions ranging from pigmentary disorders to neurological diseases. The continued application of advanced imaging and proteomic techniques will undoubtedly unravel further complexities of **myosin-VA** function and its regulation by alternative splicing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Fluorophore-labeled myosin-specific antibodies simplify muscle-fiber phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. LRRK2-phosphorylated Rab10 sequesters Myosin Va with RILPL2 during ciliogenesis blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The binding of DYNLL2 to myosin Va requires alternatively spliced exon B and stabilizes a portion of the myosin's coiled-coil domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alternatively spliced exon B of myosin Va is essential for binding the tail-associated light chain shared by dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a minimal myosin Va binding site within an intrinsically unstructured domain of melanophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Kinetic Model Describes the Processivity of Myosin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myosin Va becomes a low duty ratio motor in the inhibited form - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Myosin-VA Isoforms Generated by Alternative Splicing: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177016#myosin-va-isoforms-generated-by-alternative-splicing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com